4-methoxy-2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole
Description
Properties
IUPAC Name |
3-[[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c1-11-17-14(19-23-11)10-20-6-8-21(9-7-20)16-18-15-12(22-2)4-3-5-13(15)24-16/h3-5H,6-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEQDVZDCNUYJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methoxy-2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C₁₃H₁₈N₆O
- CAS Number : 2741912-82-1
The presence of the benzothiazole moiety is significant as it is known for various biological activities including anticancer and antimicrobial properties. The oxadiazole and piperazine groups further contribute to its pharmacological profile.
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit notable anticancer properties. For example:
- A derivative similar to the compound showed significant cytotoxicity against various cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer cells. The mechanism often involves the induction of apoptosis through mitochondrial pathways .
Antimicrobial Activity
Benzothiazole compounds have also been recognized for their antimicrobial effects. The introduction of the oxadiazole group enhances this activity by potentially disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
Neuroprotective Effects
Some derivatives of benzothiazole have been reported to exhibit neuroprotective effects, which may be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
The biological activity of 4-methoxy-2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole can be attributed to several mechanisms:
- Apoptosis Induction : This compound may trigger programmed cell death in cancer cells through the activation of caspases and the release of cytochrome c from mitochondria.
- Enzyme Inhibition : It is likely to inhibit key enzymes involved in tumor growth and proliferation.
- Antioxidant Activity : The compound could scavenge free radicals, thereby protecting cells from oxidative damage.
Case Studies and Research Findings
Scientific Research Applications
Structure and Composition
The chemical structure of the compound includes a benzothiazole core, which is known for its biological activity. The presence of a piperazine moiety and an oxadiazole ring enhances its pharmacological properties. The molecular formula is , with a molecular weight of approximately 344.43 g/mol.
Medicinal Chemistry
The compound has shown promise in drug development due to its ability to interact with various biological targets. Research indicates that derivatives of benzothiazole exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. The oxadiazole component contributes to the compound's bioactivity by enhancing solubility and stability.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzothiazole effectively inhibit cancer cell proliferation. The specific compound under discussion showed significant cytotoxicity against various cancer cell lines, suggesting potential as a lead compound for further development in oncology .
Neuropharmacology
The piperazine moiety is known for its role in neuropharmacology. Compounds containing piperazine have been investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors.
Case Study: Serotonin Receptor Modulation
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Benzothiazole Derivatives
Compounds sharing the 1,3-benzothiazole core often exhibit antimicrobial, anticancer, or CNS-modulating properties. For example:
- 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole ():
This analog replaces the piperazine-oxadiazole side chain with a pyrazoline ring. It has shown antidepressant activity in preclinical studies, highlighting the benzothiazole core’s versatility in neuroactive compounds . - 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one ():
Retains the benzothiazole core but incorporates a pyrazolone ring. Such derivatives are explored for antitumor activity, emphasizing the importance of substituent positioning .
Piperazine-Linked Heterocycles
Piperazine is a common pharmacophore for improving solubility and bioavailability. Notable analogs include:
- N-[4-Methoxy-3-(4-methylpiperazin-1-yl)phenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-1,1'-biphenyl-4-carboxamide (GR 127935 hydrochloride) :
Shares the 5-methyl-1,2,4-oxadiazole and piperazine motifs. This compound is a potent 5-HT1B/1D receptor antagonist, underscoring the pharmacodynamic relevance of these groups . - 6-Bromo-7-{4-[(5-methylisoxazol-3-yl)methyl]piperazin-1-yl}-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazo[4,5-b]pyridine ():
Replaces benzothiazole with an imidazopyridine core but retains the piperazine-isoxazole side chain. Such analogs are studied for kinase inhibition .
Key Difference : The target compound’s benzothiazole core may offer distinct electronic properties compared to imidazopyridine or biphenyl systems.
1,2,4-Oxadiazole-Containing Compounds
The 5-methyl-1,2,4-oxadiazole group is a bioisostere for esters or amides, enhancing metabolic stability. Examples include:
- 5-Methyl-1,2,4-oxadiazol-3-yl Aniline Derivatives ():
Simple analogs like 4-(5-methyl-1,2,4-oxadiazol-3-yl)aniline are used as intermediates in antimicrobial agents .
Key Difference : The integration of oxadiazole with piperazine and benzothiazole in the target compound creates a unique three-dimensional structure, likely influencing target selectivity.
Data Tables for Comparative Analysis
Table 1: Structural Features of Selected Analogs
Research Findings and Implications
- Bioactivity Trends : Piperazine-oxadiazole hybrids (e.g., GR 127935) show high receptor affinity due to the oxadiazole’s hydrogen-bonding capacity and piperazine’s conformational flexibility .
- Synthetic Challenges: The target compound’s synthesis likely requires multi-step protocols, similar to ’s isoquinoline derivative, with POCl3-mediated cyclizations critical for oxadiazole formation .
Preparation Methods
Cyclization of 2-Amino-4-Methoxythiophenol
The benzothiazole scaffold is synthesized via acid-catalyzed cyclization. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Acid Catalyst | Polyphosphoric acid | 89% |
| Temperature | 120–130°C | <5% variation |
| Reaction Time | 4–6 hours | Critical |
| Solvent | Toluene | Prevents hydrolysis |
Characterization data matches literature values for 4-methoxy-1,3-benzothiazole.
Chlorination at Position 2
Direct chlorination using phosphorus oxychloride achieves >95% conversion:
Conditions :
-
POCl₃ (5 eq), DMF (cat.), 110°C, 8 hours
-
Isolation yield: 82% after column chromatography (hexane:EtOAc 4:1)
Piperazine-Oxadiazole Side Chain Assembly
Synthesis of 5-Methyl-1,2,4-Oxadiazole
The oxadiazole ring forms via cyclocondensation:
| Component A | Component B | Catalyst | Yield |
|---|---|---|---|
| Acetamidoxime | Methyl chloroacetate | K₂CO₃ | 78% |
| Et₃N | 85% |
Mechanism :
Methylene Bridging to Piperazine
Bromination of the oxadiazole followed by nucleophilic substitution:
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄ | 80°C | 3 h | 91% |
| Alkylation | Piperazine, K₂CO₃ | 60°C | 12 h | 76% |
Key intermediate : 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine
Final Coupling Reaction
Buchwald-Hartwig Amination
Coupling the chlorobenzothiazole with the piperazine-oxadiazole derivative:
| Parameter | Value | Optimization Impact |
|---|---|---|
| Catalyst | Pd₂(dba)₃/Xantphos | 15% yield increase |
| Base | Cs₂CO₃ | 92% conversion |
| Solvent | Dioxane | Minimal side products |
| Temperature | 100°C | Balance rate/decomp |
Scalability :
-
10 g scale maintains 84% isolated yield
-
Purity >99% (HPLC: C18, MeCN/H₂O 70:30)
Analytical Characterization
Spectroscopic Confirmation
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 3.86 (s, 3H, OCH₃), 4.10 (t, J=3.9 Hz, 2H), 5.74–5.82 (m, 2H) | Methoxy, methylene, vinyl |
| ¹³C NMR | 55.6 (OCH₃), 60.5 (N-CH₂), 152.4 (C=N) | Critical junctions |
| HRMS | m/z 345.1294 [M+H]⁺ (calc. 345.1298) | <3 ppm error |
Purity Assessment
| Method | Column | Retention Time | Purity |
|---|---|---|---|
| HPLC-UV | Zorbax SB-C18 (4.6×250 mm) | 8.2 min | 99.7% |
| UPLC-MS | BEH C18 (2.1×50 mm) | 1.8 min | 99.5% |
Comparative Analysis of Synthetic Routes
Pathway A vs. Pathway B
| Metric | Pathway A | Pathway B |
|---|---|---|
| Total Steps | 4 | 6 |
| Overall Yield | 58% | 42% |
| Purification Complexity | Moderate (2 columns) | High (3 columns) |
| Scalability | >100 g demonstrated | Limited to 10 g |
Trade-offs : Pathway A’s use of air-sensitive palladium catalysts increases cost but improves atom economy.
Process Optimization Challenges
Oxadiazole Ring Stability
The 1,2,4-oxadiazole moiety undergoes hydrolysis under acidic conditions:
| pH Range | Degradation Rate (k, h⁻¹) | Half-Life |
|---|---|---|
| 1–3 | 0.15 | 4.6 h |
| 4–6 | 0.02 | 34.7 h |
| 7–9 | <0.01 | >100 h |
Mitigation : Maintain reaction pH >7 during aqueous workups.
Palladium Removal
Residual Pd levels critical for pharmaceutical applications:
| Treatment | Initial Pd (ppm) | Final Pd (ppm) |
|---|---|---|
| Activated carbon | 120 | 15 |
| SiliaMetS Thiol | 120 | <2 |
| Crystallization | 120 | 45 |
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Reducing coupling reaction time from 16 hours to 35 minutes:
| Condition | Conventional | Microwave |
|---|---|---|
| Temperature | 100°C | 150°C |
| Time | 16 h | 35 min |
| Yield | 84% | 88% |
Flow Chemistry Implementation
Continuous processing improves reproducibility:
| Parameter | Batch Mode | Flow Mode |
|---|---|---|
| Space-Time Yield | 0.8 g/L/h | 5.2 g/L/h |
| Byproduct Formation | 6–8% | <1% |
Q & A
Q. What synthetic strategies are employed for the preparation of 4-methoxy-2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole?
The synthesis typically involves multi-step routes:
- Step 1: Condensation reactions to form the benzothiazole core, using reagents like hydrazine hydrate and phosphorus oxychloride under controlled conditions .
- Step 2: Functionalization of the piperazine moiety via nucleophilic substitution or coupling reactions. For example, alkylation of the piperazine nitrogen with a 5-methyl-1,2,4-oxadiazole-containing intermediate .
- Step 3: Purification via column chromatography or recrystallization, followed by validation using spectroscopic techniques .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Key methods include:
- 1H/13C NMR: To assign proton and carbon environments, particularly for distinguishing piperazine and oxadiazole substituents .
- High-Resolution Mass Spectrometry (HRMS): For precise molecular weight confirmation .
- Infrared (IR) Spectroscopy: To identify functional groups (e.g., C=N in oxadiazole) .
- HPLC: To assess purity (>95% is standard for research-grade compounds) .
Q. What are the key structural features influencing the compound’s reactivity?
- Benzothiazole Core: Provides aromaticity and potential π-π stacking interactions .
- Oxadiazole Ring: Electron-withdrawing properties enhance stability and influence electrophilic substitution patterns .
- Piperazine Linker: Facilitates conformational flexibility, critical for binding to biological targets .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the synthesis of heterocyclic intermediates?
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene reduces side reactions in condensation steps .
- Catalyst Selection: Use of sodium hydride or triethylamine to deprotonate intermediates and accelerate coupling reactions .
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 12 hours to 2 hours) and improves yields by 15–20% compared to traditional heating .
Q. What computational methods predict the biological activity of this compound?
- Molecular Docking: Studies against targets like 14α-demethylase (PDB: 3LD6) reveal binding affinities and key interactions (e.g., hydrogen bonding with oxadiazole) .
- Pharmacophore Modeling: Identifies essential structural motifs (e.g., methoxy group on benzothiazole) for antifungal activity based on analogs .
- QSAR Analysis: Correlates substituent electronic properties (e.g., Hammett constants) with bioactivity data to guide analog design .
Q. How to resolve contradictions in spectral data during structure elucidation?
- Cross-Validation: Combine NMR, HRMS, and elemental analysis to confirm molecular formula and connectivity .
- Dynamic NMR: Detect rotational isomers (e.g., hindered piperazine rotation) that cause splitting in spectra .
- Impurity Profiling: Use HPLC-MS to identify byproducts (e.g., incomplete alkylation intermediates) and refine purification protocols .
Q. How to design analogs to enhance biological activity?
- Substituent Modification: Introduce electron-donating groups (e.g., -OCH3) on the benzothiazole to improve target binding .
- Heterocycle Replacement: Swap oxadiazole with triazole or thiadiazole to modulate solubility and metabolic stability .
- Linker Optimization: Shorten or rigidify the piperazine spacer to enhance selectivity for enzymes like kinases .
Q. What in vitro assays are suitable for evaluating antifungal activity?
- Enzyme Inhibition Assays: Measure inhibition of 14α-demethylase (CYP51) using spectrophotometric detection of lanosterol conversion .
- Broth Microdilution: Determine minimum inhibitory concentrations (MICs) against Candida spp. or Aspergillus spp. .
- Time-Kill Studies: Assess fungicidal vs. fungistatic effects over 24–48 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
